REACTION_CXSMILES
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C[O:2][C:3]([C:5]1[CH:6]=[N:7][CH:8]=[C:9]([C:11](=[O:13])[CH3:12])[CH:10]=1)=O.[NH3:14]>>[C:11]([C:9]1[CH:8]=[N:7][CH:6]=[C:5]([C:3](=[O:2])[NH2:14])[CH:10]=1)(=[O:13])[CH3:12]
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Name
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|
Quantity
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5 g
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Type
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reactant
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Smiles
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COC(=O)C=1C=NC=C(C1)C(C)=O
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Name
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|
Quantity
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30 mL
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Type
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reactant
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Smiles
|
N
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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was stirred at room temperature for 2 hours
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The resulting precipitate was collected by filtration
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Reaction Time |
2 h |
Name
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Type
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product
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Smiles
|
C(C)(=O)C=1C=NC=C(C1)C(N)=O
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Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.38 g |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |